An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Reference Data for 6-methyl-6-heptenoic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Reference Data for 6-methyl-6-heptenoic acid
Introduction: The Structural Elucidation of a Novel Carboxylic Acid
6-methyl-6-heptenoic acid is a functionalized carboxylic acid with potential applications as a synthon in organic chemistry, particularly in the synthesis of complex natural products and bioactive molecules. Its unique structure, featuring a terminal double bond and a carboxylic acid moiety, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous characterization. This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 6-methyl-6-heptenoic acid. As a self-validating system, this document will not only present the predicted spectral parameters but also delve into the underlying principles and experimental protocols necessary for researchers to acquire and interpret high-quality NMR data, ensuring confidence in their synthetic outcomes.
The structural confirmation of a novel or synthesized compound is a cornerstone of chemical research and development. In this context, NMR spectroscopy stands as a powerful and non-destructive analytical technique, offering detailed insights into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. This guide is designed to serve as a practical reference for researchers, scientists, and drug development professionals, enabling the confident identification and purity assessment of 6-methyl-6-heptenoic acid.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for the unambiguous assignment of NMR signals. The following diagram illustrates the molecular structure of 6-methyl-6-heptenoic acid with the IUPAC-recommended numbering convention that will be used throughout this guide.
Caption: Molecular structure and atom numbering for 6-methyl-6-heptenoic acid.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 6-methyl-6-heptenoic acid is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the carboxylic acid group and the presence of the double bond. The predicted data, assuming a standard deuterated chloroform (CDCl₃) solvent, are summarized in the table below.
| Proton Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 2.35 | Triplet (t) | ~ 7.5 | 2H |
| H-3 | ~ 1.65 | Quintet | ~ 7.5 | 2H |
| H-4 | ~ 1.45 | Quintet | ~ 7.5 | 2H |
| H-5 | ~ 2.05 | Triplet (t) | ~ 7.5 | 2H |
| H-7 | ~ 4.70 | Singlet (s) | - | 2H |
| H-8 | ~ 1.70 | Singlet (s) | - | 3H |
| OH | Variable (broad singlet) | Broad Singlet (br s) | - | 1H |
Expert Insights into ¹H NMR Assignments:
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Carboxylic Acid Alpha Protons (H-2): The protons on the carbon adjacent to the carbonyl group (C-2) are expected to be the most deshielded of the aliphatic protons due to the inductive effect of the carbonyl oxygen. Their signal is predicted to be a triplet due to coupling with the neighboring methylene protons at C-3.
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Aliphatic Chain Protons (H-3, H-4, H-5): The methylene protons along the alkyl chain will appear in the typical aliphatic region. The protons at C-5, being allylic, will be slightly downfield compared to those at C-3 and C-4.
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Vinylic Protons (H-7): The two protons on the terminal double bond (C-7) are chemically equivalent and are expected to appear as a singlet in the vinylic region of the spectrum.
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Allylic Methyl Protons (H-8): The methyl protons attached to the double bond (C-8) are in an allylic position and will also appear as a singlet.
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Carboxylic Acid Proton (OH): The proton of the carboxylic acid group is acidic and its chemical shift is highly dependent on concentration, temperature, and solvent. It typically appears as a broad singlet and may exchange with residual water in the solvent, sometimes leading to its disappearance from the spectrum.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a single resonance. The predicted chemical shifts for 6-methyl-6-heptenoic acid in CDCl₃ are presented below.
| Carbon Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~ 180 |
| C-2 | ~ 34 |
| C-3 | ~ 24 |
| C-4 | ~ 28 |
| C-5 | ~ 33 |
| C-6 (=C<) | ~ 145 |
| C-7 (=CH₂) | ~ 110 |
| C-8 (-CH₃) | ~ 22 |
Expert Insights into ¹³C NMR Assignments:
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Carbonyl Carbon (C-1): The carbon of the carboxylic acid group is the most deshielded carbon in the molecule and will appear at a very low field, typically around 180 ppm[1].
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Alkene Carbons (C-6, C-7): The sp² hybridized carbons of the double bond will resonate in the olefinic region. The quaternary carbon (C-6) is expected to be further downfield than the terminal methylene carbon (C-7)[2].
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Aliphatic Carbons (C-2, C-3, C-4, C-5): The sp³ hybridized carbons of the alkyl chain will appear in the upfield region of the spectrum. The carbon alpha to the carbonyl (C-2) will be more deshielded than the other methylene carbons in the chain.
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Methyl Carbon (C-8): The methyl carbon attached to the double bond will have a characteristic chemical shift in the aliphatic region.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology for the acquisition of ¹H and ¹³C NMR spectra of 6-methyl-6-heptenoic acid.
1. Sample Preparation:
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Weighing the Sample: Accurately weigh approximately 5-10 mg of 6-methyl-6-heptenoic acid directly into a clean, dry NMR tube.
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Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual proton peak at ~7.26 ppm. For referencing, it is recommended to use a solvent containing a known internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.
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Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. The solution should be clear and free of any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
The following is a general workflow for acquiring NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample concentration.
Caption: A standard workflow for NMR data acquisition and processing.
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Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.
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Tuning and Matching: The NMR probe is tuned to the correct frequency for the nucleus being observed (¹H or ¹³C) and matched to the impedance of the spectrometer's electronics to ensure maximum signal transfer.
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Setting Acquisition Parameters:
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¹H NMR:
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Pulse Angle: A 30° or 45° pulse is typically used to allow for faster repetition rates.
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Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient to cover all proton signals.
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Acquisition Time: Typically 2-4 seconds.
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Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.
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Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
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¹³C NMR:
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Pulse Program: A standard proton-decoupled pulse sequence is used.
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Spectral Width: A wider spectral width of around 200-220 ppm is required for ¹³C NMR[1].
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Acquisition Time: Typically 1-2 seconds.
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Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons which have longer relaxation times.
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Number of Scans: A larger number of scans (e.g., 128, 256, or more) is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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Data Processing: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform (FT). The spectrum is then phased and baseline corrected to produce the final, interpretable NMR spectrum.
Trustworthiness and Self-Validation
The reliability of the presented spectral data is grounded in the fundamental principles of NMR spectroscopy and extensive empirical data from structurally analogous compounds. The predicted chemical shifts and coupling patterns are consistent with well-established trends for functional groups present in 6-methyl-6-heptenoic acid. For unambiguous assignment and to further enhance the trustworthiness of the structural elucidation, two-dimensional (2D) NMR experiments are highly recommended.
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COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, allowing for the tracing of proton-proton connectivity through the carbon skeleton. For example, a COSY spectrum would show correlations between H-2 and H-3, H-3 and H-4, and so on.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing a powerful tool for assigning both ¹H and ¹³C signals simultaneously.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for identifying quaternary carbons and piecing together the complete molecular structure.
Conclusion
This in-depth technical guide provides a comprehensive set of predicted ¹H and ¹³C NMR spectral reference data for 6-methyl-6-heptenoic acid. By combining this predictive data with the detailed experimental protocols and the rationale behind the spectral assignments, researchers are well-equipped to confidently identify and characterize this compound. The principles and methodologies outlined herein serve as a robust framework for ensuring the scientific integrity of experimental results in the fields of chemical synthesis, drug discovery, and materials science.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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University of Oregon. (2022, March 9). 13C NMR Chemical Shifts. Retrieved March 24, 2026, from [Link]
